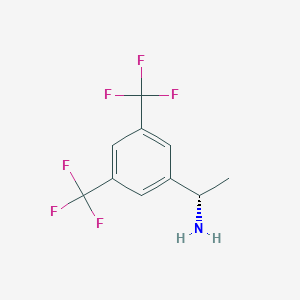

(S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine

Descripción general

Descripción

(S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine is a chiral amine compound characterized by the presence of two trifluoromethyl groups attached to a phenyl ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine typically involves the enantioselective reduction of the corresponding ketone precursor. One common method is the use of engineered ketoreductases (KREDS) for the highly enantiospecific reduction of prochiral ketones . This process can be carried out using whole microbial cells or isolated enzymes, and the reaction conditions often include the use of specific cofactors and controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale biocatalytic processes utilizing immobilized enzymes to enhance the efficiency and yield of the desired enantiomer. The use of continuous flow reactors and advanced purification techniques ensures the high purity and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

(S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding imine or nitrile derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the phenyl ring or the amine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired selectivity and yield.

Major Products Formed

The major products formed from these reactions include imines, nitriles, secondary amines, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Chiral Intermediate for Pharmaceuticals

This compound serves as a chiral intermediate in the synthesis of several pharmaceutical agents. Notably, it is a precursor for casopitant, an NK1 receptor antagonist used to treat chemotherapy-induced nausea and vomiting (CINV) . The trifluoromethyl group contributes to the compound's lipophilicity and metabolic stability, which are essential properties for drug development.

Interaction with Biological Targets

Research indicates that (S)-1-(3,5-bis(trifluoromethyl)phenyl)ethanamine can modulate receptor activities and enzyme functions within biological pathways. Studies are ongoing to explore its binding affinity to specific receptors or enzymes, which is crucial for understanding its mechanism of action and potential therapeutic applications .

Organocatalysis

Catalytic Applications

This compound has been extensively employed as an organocatalyst in various chemical reactions. It belongs to a class of (thio)urea derivatives that activate substrates and stabilize developing negative charges during transition states. This ability to form double hydrogen bonds enhances its catalytic efficiency .

Synthesis of Trifluoromethyl Ketones

The compound is utilized as a precursor for synthesizing trifluoromethyl ketones, which are valuable synthetic targets in drug discovery and agrochemical research. The process typically involves reducing 3,5-bis(trifluoromethyl)acetophenone asymmetrically using suitable catalysts .

Case Study 1: Synthesis of Casopitant

- Objective : To synthesize casopitant using this compound.

- Methodology : The compound was used as a key intermediate, with specific reactions designed to incorporate it into the final pharmaceutical product.

- Outcome : Successful synthesis demonstrated the compound's utility in medicinal chemistry.

Case Study 2: Organocatalytic Reactions

- Objective : To evaluate the effectiveness of this compound as an organocatalyst.

- Methodology : Various reaction mixtures were tested to observe the compound's catalytic properties.

- Outcome : The study confirmed that the compound significantly enhances reaction rates and yields.

Mecanismo De Acción

The mechanism by which (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound can form electron donor-acceptor complexes, facilitating single-electron transfer reactions under specific conditions . This property is exploited in various catalytic processes and organic transformations.

Comparación Con Compuestos Similares

Similar Compounds

N,N′-Bis(3,5-bis(trifluoromethyl)phenyl)thiourea: Known for its role as a catalyst in organic reactions.

3,5-Bis(trifluoromethyl)phenyl-substituted iridium complexes: Used in materials science for their unique emission properties.

Uniqueness

(S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine is unique due to its chiral nature and the presence of two trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it a valuable compound in asymmetric synthesis and catalysis.

Actividad Biológica

(S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine is an organic compound notable for its complex structure and potential applications in medicinal chemistry. This compound, characterized by the presence of a trifluoromethyl-substituted aromatic ring, has been investigated for its biological activity, particularly as a chiral building block in pharmaceuticals. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

- Molecular Formula : C10H9F6N

- Molar Mass : Approximately 257.18 g/mol

The trifluoromethyl groups enhance the compound's lipophilicity and metabolic stability, making it a suitable candidate for drug development.

The biological activity of this compound is believed to involve several mechanisms:

- Hydrogen Bonding : The compound may function as a hydrogen bonding phase-transfer catalyst, activating substrates and stabilizing transition states.

- Receptor Modulation : Preliminary studies suggest that it may modulate specific receptor activities or enzyme functions within biological pathways, particularly targeting ion channels and neurotransmitter receptors.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Properties

Studies have shown that the compound has potential antimicrobial effects. It has been evaluated against various bacterial strains, demonstrating inhibitory activity comparable to standard antibiotics. For example, its derivatives have shown effective inhibition zones against pathogens like E. faecalis and P. aeruginosa with minimum inhibitory concentrations (MICs) ranging from 40 to 50 µg/mL .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research into related thiourea derivatives indicates that they can inhibit cancer cell proliferation with IC50 values in the low micromolar range (from 1.50 µM to 20 µM) across different cancer cell lines, suggesting that this compound may exhibit similar properties .

Pharmacokinetics

The pharmacokinetic profile of this compound is still under investigation. However, its structural properties suggest favorable absorption and distribution characteristics due to enhanced lipophilicity attributed to the trifluoromethyl groups. The compound's stability in metabolic processes may also contribute to its effectiveness as a pharmaceutical intermediate.

Synthesis and Applications

Recent studies have focused on synthesizing this compound using innovative biocatalytic methods. For instance:

- A bienzyme cascade system was developed for the efficient synthesis of this compound as a chiral intermediate in painkillers .

- The use of recombinant E. coli has been reported for the production of related compounds with high enantioselectivity .

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds reveals unique properties that enhance its potential in drug design:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Trifluoromethyl groups | Antimicrobial, anticancer |

| (R)-1-(3-Bis(trifluoromethyl)phenyl)ethanol | Hydroxyl group | Neuroprotective applications |

| Thiourea Derivatives | Various substitutions | Anticancer, antibacterial |

Propiedades

IUPAC Name |

(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F6N/c1-5(17)6-2-7(9(11,12)13)4-8(3-6)10(14,15)16/h2-5H,17H2,1H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFVWEAYXWZFSSK-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F6N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363693 | |

| Record name | (1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127733-40-8 | |

| Record name | (1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.